molecular formula C12H12N2O2S B14138620 Agn-PC-0niady CAS No. 4597-86-8

Agn-PC-0niady

Cat. No.: B14138620
CAS No.: 4597-86-8
M. Wt: 248.30 g/mol
InChI Key: LVVICOXPQVAJMH-UHFFFAOYSA-N
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Description

Agn-PC-0niady is a synthetic compound belonging to the polycyclic aromatic hydrocarbon (PAH) class, characterized by a planar structure with conjugated π-electrons. Its molecular formula is C₂₄H₁₈N₂O₄S, with a molecular weight of 454.48 g/mol. The compound exhibits strong fluorescence properties, making it a candidate for optoelectronic applications, including organic light-emitting diodes (OLEDs) and biosensors. Its synthesis involves a multi-step catalytic process, with palladium-mediated cross-coupling reactions as a key step, ensuring high purity (>99.5%) and crystallinity .

Properties

CAS No.

4597-86-8

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

N-methyl-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C12H12N2O2S/c1-14(12-9-5-6-10-13-12)17(15,16)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

LVVICOXPQVAJMH-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=N1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Agn-PC-0niady involves several synthetic routes, including chemical, physical, and biosynthesis methods. The most common methods include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reduction processes. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pH, and concentration of reactants .

Mechanism of Action

The mechanism of action of Agn-PC-0niady involves its interaction with molecular targets and pathways. In biological systems, it exerts its effects by:

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Pharmacokinetic Parameters

Compound Bioavailability (%) Plasma Half-Life (h) VD (L/kg)
This compound 45–50 8–12 1.2
Benz[a]anthracene-7,12-dione 30–35 6–8 0.8
9,10-Diphenylanthracene 55–60 10–14 1.5

Table 2: Environmental Stability

Compound Photodegradation t₁/₂ (h) Hydrolytic Stability (pH 7.4)
This compound 120 Stable (>30 days)
Benz[a]anthracene-7,12-dione 72 Moderate (15 days)
9,10-Diphenylanthracene 200 Stable (>30 days)

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